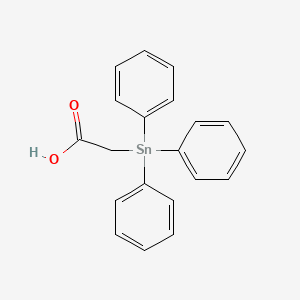![molecular formula C9H11N3O4S B14495125 N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide CAS No. 63077-37-2](/img/structure/B14495125.png)
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is a chemical compound with the molecular formula C8H11N3O3S It is known for its unique structure, which includes a hydrazinesulfonyl group attached to a phenyl ring, and an oxopropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide typically involves the reaction of 4-aminobenzenesulfonyl hydrazide with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminobenzenesulfonyl hydrazide} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinesulfonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced forms of the hydrazinesulfonyl group.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide involves its interaction with specific molecular targets and pathways. The hydrazinesulfonyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Hydrazinesulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of an oxopropanamide moiety.
N-[4-(Hydrazinesulfonyl)phenyl]benzamide: Contains a benzamide group, differing in the acyl moiety.
Uniqueness
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxopropanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
63077-37-2 |
|---|---|
Formule moléculaire |
C9H11N3O4S |
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
N-[4-(hydrazinesulfonyl)phenyl]-2-oxopropanamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)9(14)11-7-2-4-8(5-3-7)17(15,16)12-10/h2-5,12H,10H2,1H3,(H,11,14) |
Clé InChI |
RMGYEEOQUUGBFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
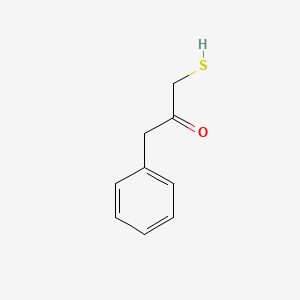
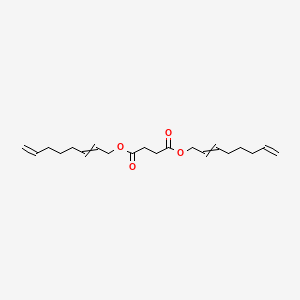
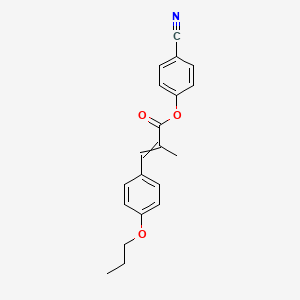

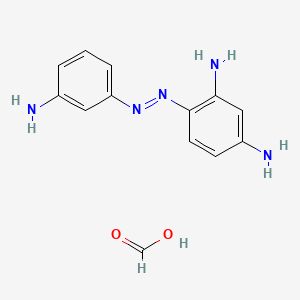
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
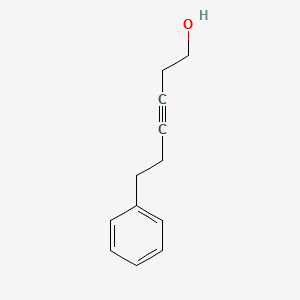
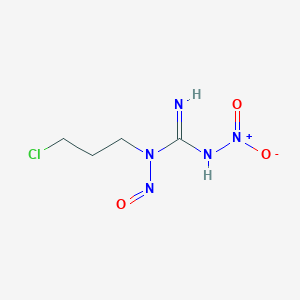
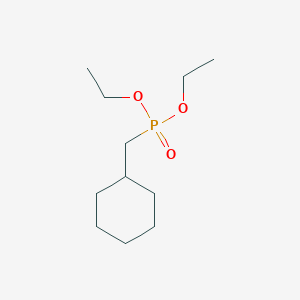
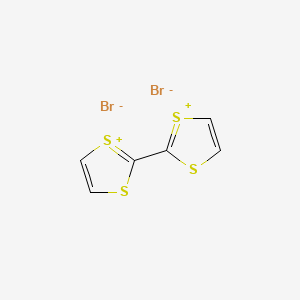
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
